4-(Chloromethyl)-4-methylhex-1-ene 4-(Chloromethyl)-4-methylhex-1-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658285
InChI: InChI=1S/C8H15Cl/c1-4-6-8(3,5-2)7-9/h4H,1,5-7H2,2-3H3
SMILES:
Molecular Formula: C8H15Cl
Molecular Weight: 146.66 g/mol

4-(Chloromethyl)-4-methylhex-1-ene

CAS No.:

Cat. No.: VC17658285

Molecular Formula: C8H15Cl

Molecular Weight: 146.66 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-4-methylhex-1-ene -

Specification

Molecular Formula C8H15Cl
Molecular Weight 146.66 g/mol
IUPAC Name 4-(chloromethyl)-4-methylhex-1-ene
Standard InChI InChI=1S/C8H15Cl/c1-4-6-8(3,5-2)7-9/h4H,1,5-7H2,2-3H3
Standard InChI Key ZAELAPGBNLYBPP-UHFFFAOYSA-N
Canonical SMILES CCC(C)(CC=C)CCl

Introduction

1. Introduction to 4-(Chloromethyl)-4-methylhex-1-ene

4-(Chloromethyl)-4-methylhex-1-ene is an organic compound classified as a halogenated alkene. It features a chloromethyl group (-CH₂Cl) and a terminal double bond (-C=CH₂) within its structure. This compound belongs to the family of alkenes, characterized by one or more carbon-carbon double bonds, and is modified by the presence of a chlorine atom, which imparts unique reactivity.

2. Structural Characteristics

The molecular structure of 4-(Chloromethyl)-4-methylhex-1-ene can be described as follows:

  • Molecular Formula: C8H15Cl

  • Functional Groups:

    • A terminal alkene (-C=CH₂).

    • A chloromethyl group (-CH₂Cl).

    • A methyl group (-CH₃) attached to the fourth carbon.

Structural Representation:

text
CH3 | CH2=CH-CH2-C-CH2Cl | CH3

This compound exhibits asymmetry due to the branching and substitution pattern, which affects its physical and chemical properties.

4. Synthesis

The synthesis of 4-(Chloromethyl)-4-methylhex-1-ene typically involves halogenation reactions or functional group transformations. A common pathway includes:

  • Allylic Chlorination:

    • Starting with 4-methylhex-1-ene, allylic chlorination using chlorine gas or N-chlorosuccinimide (NCS) in the presence of light or heat can introduce a chloromethyl group at the allylic position.

  • Grignard Reactions (Optional):

    • If required, precursor compounds can be modified using Grignard reagents to achieve selective substitution at desired positions.

5. Chemical Reactivity

The compound's reactivity is influenced by its functional groups:

  • Alkene Reactivity:

    • The double bond can undergo electrophilic addition reactions, such as hydrohalogenation or epoxidation.

    • Polymerization reactions are also possible under appropriate conditions.

  • Chloromethyl Group Reactivity:

    • The chloromethyl group is prone to nucleophilic substitution (SN2 or SN1 mechanisms), allowing for the introduction of various nucleophiles (e.g., amines, alcohols).

  • Combination Reactions:

    • The dual functionality enables tandem reactions, such as cyclization or multi-step synthesis for more complex molecules.

6. Applications

Although specific uses of 4-(Chloromethyl)-4-methylhex-1-ene are not well-documented, compounds with similar structures are utilized in:

  • Organic Synthesis:

    • As intermediates for producing pharmaceuticals, agrochemicals, or polymers.

  • Material Science:

    • In the preparation of specialty resins or coatings due to the reactivity of both alkene and chloromethyl groups.

  • Chemical Research:

    • As a model compound for studying reaction mechanisms involving alkenes and halides.

7. Safety and Handling

Due to the presence of a reactive chlorinated group and an alkene, precautions must be taken:

  • Toxicity: Likely irritant to skin and mucous membranes; handle with gloves and protective eyewear.

  • Flammability: The alkene moiety may render it flammable; avoid open flames.

  • Storage: Store in tightly sealed containers away from heat and moisture.

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